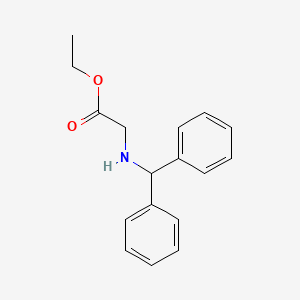![molecular formula C12H22BNO2 B15306928 (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is a chemical compound that belongs to the class of organoboron compounds It features a piperidine ring substituted with a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine typically involves the reaction of piperidine derivatives with boronic acid or boronate esters. One common method is the condensation reaction between piperidine-3-carbaldehyde and tetramethyl-1,3,2-dioxaborolane under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety.
化学反応の分析
Types of Reactions
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form the corresponding piperidine derivative.
Substitution: The boronate ester group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Palladium catalysts in the presence of base, such as potassium carbonate, in organic solvents like toluene or ethanol.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds, depending on the coupling partner used.
科学的研究の応用
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for various enzymes and receptors.
Material Science: Utilized in the synthesis of boron-containing polymers and materials with unique electronic properties.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalytic process.
作用機序
The mechanism of action of (3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its boronate ester group. This interaction can inhibit the activity of the target protein, leading to therapeutic effects. The boronate ester group can also form reversible covalent bonds with nucleophilic residues in proteins, such as serine or threonine, modulating their activity.
類似化合物との比較
Similar Compounds
- (3E)-3-[(dimethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3E)-3-[(trimethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3E)-3-[(tetraethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
Uniqueness
(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The tetramethyl substitution on the boronate ester group enhances its stability and reactivity, making it a valuable intermediate in various chemical transformations. Additionally, its ability to participate in a wide range of reactions, such as oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C12H22BNO2 |
|---|---|
分子量 |
223.12 g/mol |
IUPAC名 |
(3E)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
InChI |
InChI=1S/C12H22BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h8,14H,5-7,9H2,1-4H3/b10-8+ |
InChIキー |
UQEQCMGUFUZYKQ-CSKARUKUSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/2\CCCNC2 |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


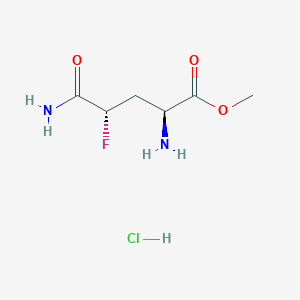
![tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B15306864.png)
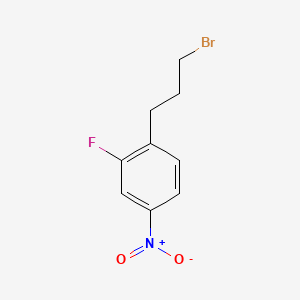
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)
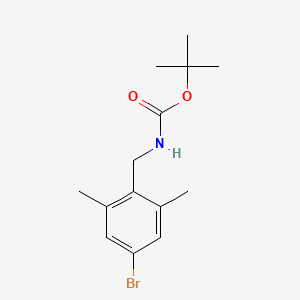
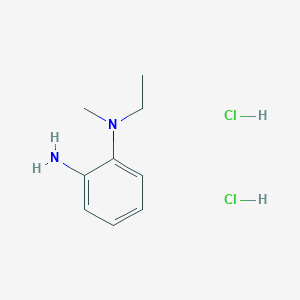
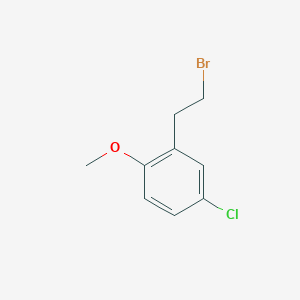

![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)
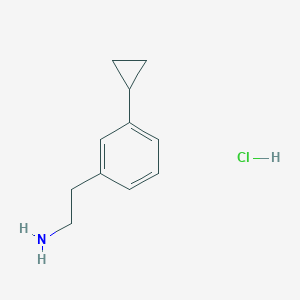
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
